3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one
Description
Propriétés
IUPAC Name |
3-[1-(1,3-benzothiazole-2-carbonyl)piperidin-4-yl]pyrido[2,3-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O2S/c26-19-14-4-3-9-21-17(14)22-12-25(19)13-7-10-24(11-8-13)20(27)18-23-15-5-1-2-6-16(15)28-18/h1-6,9,12-13H,7-8,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIRNGBHUJALWCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C=NC3=C(C2=O)C=CC=N3)C(=O)C4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3-(1-(benzo[d]thiazole-2-carbonyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that exhibits significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse therapeutic potentials, including anticancer, anti-inflammatory, and antimicrobial properties.
Chemical Structure
The molecular structure of the compound can be depicted as follows:
This structure incorporates a benzothiazole moiety , a piperidine ring , and a pyrido[2,3-d]pyrimidine core , contributing to its unique biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The benzothiazole component is known to bind to active sites on enzymes, inhibiting their activity. This inhibition can lead to alterations in cellular signaling pathways, which are crucial for the therapeutic effects observed in various diseases.
Anticancer Properties
Research indicates that this compound exhibits potent anticancer activity. Studies have demonstrated its effectiveness against several cancer cell lines, including:
| Cell Line | Inhibition (%) | IC50 (µM) |
|---|---|---|
| MDA-MB-231 (Breast) | 70% | 12.5 |
| SK-Hep-1 (Liver) | 65% | 15.0 |
| NUGC-3 (Gastric) | 60% | 18.0 |
These results suggest that the compound could serve as a potential lead in the development of new anticancer therapies .
Anti-inflammatory Effects
The compound has also been studied for its anti-inflammatory properties. It has been shown to inhibit cyclooxygenase (COX) enzymes, which play a significant role in inflammation. In vitro studies revealed that it exhibits selective inhibition of COX-2 over COX-1, suggesting a reduced risk of gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs) .
Antimicrobial Activity
In addition to its anticancer and anti-inflammatory properties, this compound demonstrates significant antimicrobial activity. It has been tested against various bacterial and fungal strains, showing effective inhibition at low concentrations:
| Microorganism | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 20 | 32 |
| Escherichia coli | 18 | 64 |
| Candida albicans | 22 | 16 |
These findings highlight its potential application in treating infections caused by resistant strains .
Case Studies
Several studies have explored the efficacy of this compound in vivo:
- Study on Tumor Growth Inhibition : A mouse model study demonstrated that administration of the compound significantly reduced tumor size in xenograft models of breast cancer.
- Inflammation Model : In an induced inflammation model using carrageenan, treatment with the compound resulted in a marked decrease in paw edema compared to control groups.
These studies underscore the therapeutic potential of this compound across multiple disease states .
Comparaison Avec Des Composés Similaires
Comparison with Similar Compounds
Structural Analogues
2.1.1 Thiophene and Thiazole Derivatives
- 3-(1-(2-(Thiophen-2-yl)acetyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one () Structural Difference: Replaces benzo[d]thiazole with a thiophene-acetyl group. Activity: Limited data, but thiophene derivatives generally exhibit moderate antimicrobial and cytotoxic activities compared to benzo[d]thiazole-containing compounds . Synthesis: Requires fewer steps due to simpler substituents, unlike the benzo[d]thiazole-carbonyl-piperidine moiety, which necessitates coupling reactions (e.g., amide bond formation) .
K1-K5 Derivatives (3-(2-(2-Phenylthiazol-4-yl)ethyl)pyrido[2,3-d]pyrimidin-4(3H)-one) ()
- Structural Difference : Features a thiazole-ethyl group instead of benzo[d]thiazole-carbonyl-piperidine.
- Activity : Demonstrated cytotoxic effects against MCF-7 and HeLa cell lines (25–40% yields in synthesis). The benzo[d]thiazole group may offer enhanced lipophilicity, improving cell membrane penetration compared to phenylthiazole derivatives .
2.1.2 Benzo[d]thiazole Derivatives
- 2-(4-Substitutedbenzylthio)-5-amino-6-(benzo[d]thiazol-2-yl)pyrido[2,3-d]pyrimidin-4(3H)-ones () Structural Difference: Incorporates benzo[d]thiazole directly at the 6-position. Activity: Exhibited broad-spectrum antimicrobial activity (MIC: 2–16 µg/mL).
Functional Analogues
2.2.1 Antiplatelet Agents
2.2.2 Kinase Inhibitors
Research Findings and Data Tables
Key Insights
- Bioactivity : The benzo[d]thiazole moiety enhances antimicrobial and cytotoxic profiles compared to thiophene or simple thiazole derivatives .
- Synthetic Challenges : The piperidine-benzo[d]thiazole linkage requires multi-step protocols, including protection/deprotection strategies, unlike simpler analogues .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
